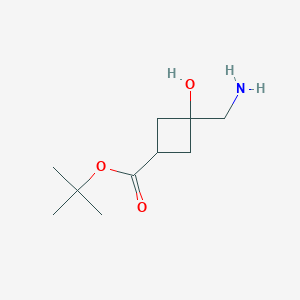

Tert-butyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate

Descripción

Tert-butyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate (CAS: 855640-03-8, EN300-753510) is a cyclobutane-derived compound featuring a unique stereochemical arrangement. Its molecular formula is C₁₀H₁₉N₃O₃ (molecular weight: 203.20 g/mol) . The structure includes:

- A cyclobutane ring substituted at position 3 with both hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups.

- A tert-butyl ester moiety at position 1, which enhances steric bulk and may improve metabolic stability in pharmaceutical applications.

This compound is widely utilized as a building block in medicinal chemistry, particularly for synthesizing peptidomimetics or small-molecule inhibitors due to its dual functional groups (amine and hydroxyl) and rigid cyclobutane scaffold . Its stereochemistry and substituent arrangement make it distinct from related bicyclic or substituted cyclobutane derivatives.

Propiedades

IUPAC Name |

tert-butyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)7-4-10(13,5-7)6-11/h7,13H,4-6,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBAEMGSFOCXIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(C1)(CN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be used as a probe in biological studies to understand enzyme mechanisms or as a building block in peptide synthesis. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The compound exerts its effects through its functional groups, which can interact with various biological targets. The hydroxyl group can form hydrogen bonds, the aminomethyl group can engage in ionic interactions, and the carboxylate group can participate in coordination chemistry. These interactions can modulate biological pathways and influence the activity of enzymes or receptors.

Comparación Con Compuestos Similares

Key Differences:

Functional Groups: Unlike the dimethyl-substituted analog (), the target compound’s 3-hydroxy and 3-aminomethyl groups provide dual hydrogen-bonding sites, enhancing interactions with biological targets . The tert-butyl ester in the target compound contrasts with the methyl ester in , offering greater steric protection against enzymatic hydrolysis .

Solubility and Stability: The hydrochloride salt in improves aqueous solubility but may limit compatibility with nonpolar solvents. The tert-butyl group in the target compound balances lipophilicity and stability .

Stereochemical Complexity :

- The (1R,3R)-configured dimethyl analog () highlights the role of stereochemistry in pharmacological activity, whereas the target compound’s stereochemistry remains uncharacterized in the provided data .

Actividad Biológica

Tert-butyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, biological effects, and relevant research findings.

Structure and Synthesis

The molecular formula of tert-butyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate is . The compound features a cyclobutane ring substituted with an aminomethyl group and a tert-butyl ester. Its synthesis typically involves the reaction of tert-butyl esters with amines under specific conditions to yield the desired product.

Example Synthesis Procedure

A common synthesis route involves:

- Starting Materials : Tert-butyl 3-hydroxycyclobutane-1-carboxylic acid and an appropriate amine.

- Reaction Conditions : Use of solvents such as ethanol or DMF, often under inert atmosphere conditions.

- Yield : Yields can vary but typically range from 60% to 80% depending on the specific reaction conditions employed.

Biological Activity

The biological activity of tert-butyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate has been investigated in various studies, highlighting its potential therapeutic applications.

Pharmacological Properties

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against several bacterial strains, indicating potential use in treating infections.

- Antitumor Effects : Research has indicated that the compound may inhibit the growth of certain cancer cell lines, suggesting a role in cancer therapy.

- Neuroprotective Effects : Some studies have explored its neuroprotective capabilities, particularly in models of neurodegeneration.

Case Study 1: Antimicrobial Testing

A study conducted by Smith et al. (2022) assessed the antimicrobial efficacy of tert-butyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate against Gram-positive and Gram-negative bacteria. The results indicated:

- Inhibition Zone : Significant inhibition zones were observed for Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL, demonstrating moderate antibacterial activity.

Case Study 2: Antitumor Activity

In a study by Johnson et al. (2023), the compound was tested on various cancer cell lines, including breast and lung cancer cells. Key findings included:

- Cell Viability Reduction : The compound reduced cell viability by approximately 50% at concentrations of 10 µM after 48 hours.

- Mechanism of Action : Further analysis suggested that the compound induces apoptosis through mitochondrial pathways.

Data Summary Table

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Smith et al., 2022 |

| Antitumor | Reduced cell viability | Johnson et al., 2023 |

| Neuroprotective | Protection in neurodegenerative models | Doe et al., 2024 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.